3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-methyl-1,3-thiazole-2-carboxylic acid with ammonia or an amine under suitable conditions. The reaction may be carried out in a solvent such as methanol or ethanol, and the mixture is usually heated to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C7H11N3OS |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-4-3-10-7(12-4)5(8)2-6(9)11/h3,5H,2,8H2,1H3,(H2,9,11) |
InChI Key |
HPBMWFFDCCNKNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)C(CC(=O)N)N |
Origin of Product |
United States |
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